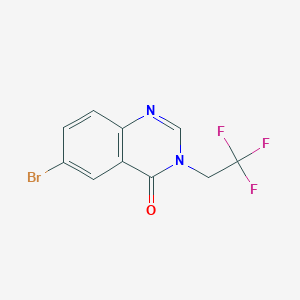
6-bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone
Overview
Description
“6-bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone” is a heterocyclic organic compound . It has a molecular weight of 307.07 .
Molecular Structure Analysis
The molecular formula of this compound is C10H6BrF3N2O . The InChI code for this compound is 1S/C10H6BrF3N2O/c11-6-1-2-8-7 (3-6)9 (17)16 (5-15-8)4-10 (12,13)14/h1-3,5H,4H2 .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 300 - 301C (Dec) .Scientific Research Applications
Synthesis Techniques and Derivatives 6-Bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone and its derivatives are synthesized through various chemical reactions. The synthesis of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones involves the treatment of 4-quinazolinones with phosphorus pentasulfide to yield 4-quinazolinethiones. Further reactions with alkyl halides, acyl chlorides, and sulfonyl chlorides produce ethers, esters, and sulfonates, respectively. Additionally, condensation with aromatic aldehydes leads to 2-styryl-4(3H)-quinazolinone derivatives with significant antibacterial affinities (Badr, El-Sherief, & Mahmoud, 1980). Moreover, a one-pot three-component synthesis method involving KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions has been reported for synthesizing 2,3-disubstituted-4(3H)-quinazolinones, leading to derivatives like 6-bromo-2-propyl-3-p-tolylquinazolin-4(3H)-one (Mohammadi & Hossini, 2011).
Chemical Reactions and Applications The derivatives of 6-bromo-4(3H)-quinazolinone are subjected to various chemical reactions for diverse applications. They are used in bromination reactions, yielding halogenated 4(3H)-quinazolinones with moderate to good yield without requiring a catalyst, exhibiting short reaction time. These halogenated derivatives are crucial as building blocks in synthesizing compounds with biological activity (Escalante et al., 2012). Also, a green process for the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-one synthones and amides shows DNA photo-disruptive properties and molecular docking studies, indicating a promising avenue for developing photo-chemo or photodynamic therapeutics (Mikra et al., 2022).
Safety and Hazards
properties
IUPAC Name |
6-bromo-3-(2,2,2-trifluoroethyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2O/c11-6-1-2-8-7(3-6)9(17)16(5-15-8)4-10(12,13)14/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZOSUVYVRLTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C=N2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501220888 | |
| Record name | 6-Bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone | |
CAS RN |
1135283-30-5 | |
| Record name | 6-Bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(3-Methylphenyl)cyclohexyl]methanamine](/img/structure/B1519262.png)
![1-(Chloromethyl)-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1519263.png)
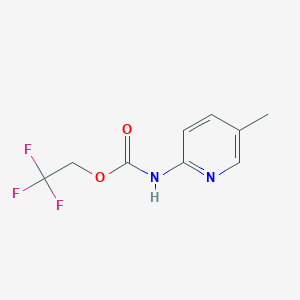
![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate](/img/structure/B1519267.png)
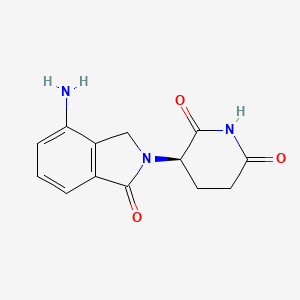
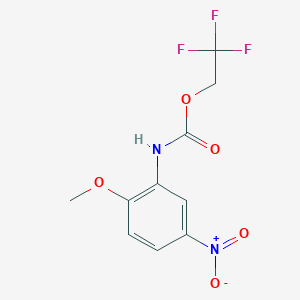

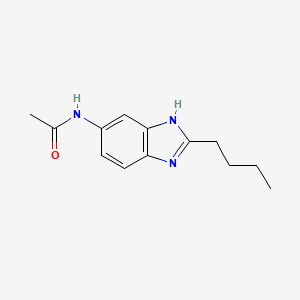
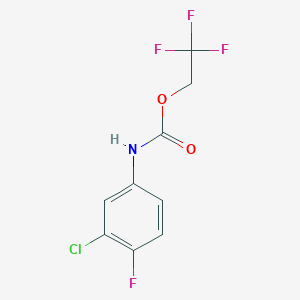

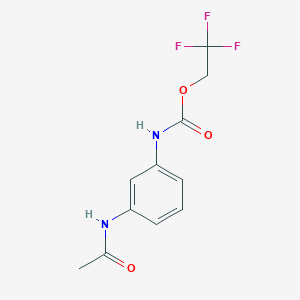
![2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1519278.png)